(+)-cis-anti-N2-BPDE-dG-d8
Description
Properties
Molecular Formula |
C₃₀H₁₉D₈N₅O₇ |
|---|---|
Molecular Weight |
577.61 |
Synonyms |
[7R-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)-Guanosine-d8; Benzo[a]pyrene, guanosine deriv.-d8; (+)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene-d8 |
Origin of Product |
United States |
Scientific Research Applications
DNA Damage Assessment
The formation of (+)-cis-anti-N2-BPDE-dG-d8 serves as a biomarker for DNA damage induced by environmental carcinogens. Studies have demonstrated that this adduct can be quantified in biological samples to assess exposure levels to BaP and its metabolites. For instance, a study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect BPDE-DNA adducts in human umbilical cord blood, revealing their presence in both normal and birth defect cases .
Mechanisms of DNA Repair
Research indicates that the conformation of DNA adducts significantly influences their repair rates. The excision repair pathways process this compound at different efficiencies compared to other adducts. Specifically, studies have shown that nucleotide excision repair processes these lesions less efficiently than other standard lesions, indicating a complex interplay between adduct structure and repair mechanisms .
Carcinogenicity Studies
This compound is pivotal in linking in vitro and in vivo carcinogenicity data. By correlating DNA adduct levels with tumor formation in animal models, researchers can better understand the dose-response relationship of BaP exposure and its carcinogenic potential . For example, studies using Syrian hamster embryo cells have linked BaP-DNA adduct levels to observed toxic effects, supporting the use of these adducts as indicators for carcinogenic risk assessment .
Case Study 1: Detection in Human Samples
A significant study highlighted the detection of BPDE-DNA adducts in human umbilical cord blood samples using LC-MS/MS techniques. This research indicated that all samples contained detectable levels of these adducts, suggesting widespread exposure to BaP among pregnant women and potential implications for fetal development .
Case Study 2: Repair Mechanism Analysis
Another study focused on the excision efficiency of various BPDE-DNA adducts, including this compound. It was found that this specific adduct was repaired significantly slower than others due to its unique conformational properties within the DNA helix . This finding underscores the importance of structural characteristics in determining cellular responses to DNA damage.
Data Tables
Comparison with Similar Compounds
Key Characteristics:
- Structure : The cis-anti configuration refers to the spatial arrangement where the hydroxyl groups of the BPDE moiety are on the same side (cis) relative to the guanine base, with anti alignment of the epoxide ring relative to the diol.
- Synthesis : Optimized synthetic protocols (e.g., using pentafluorophenyl columns) have increased yields by over 2× compared to traditional methods, enabling efficient production of stereoisomerically pure standards .
- Deuteration : The -d8 label indicates eight deuterium atoms, enhancing stability and utility as an internal standard for mass spectrometry (MS)-based quantification .
Comparison with Similar Compounds
Stereoisomeric Variants
The four stereoisomers of anti-BPDE-N2-dG include two cis-anti and two trans-anti forms. Key distinctions are summarized below:
| Parameter | (+)-cis-anti-N2-BPDE-dG-d8 | (+)-trans-anti-N2-BPDE-dG-d8 | (-)-cis-anti-N2-BPDE-dG |
|---|---|---|---|
| Configuration | cis-anti | trans-anti | cis-anti |
| Elution Order (HPLC) | Third | Second | Fourth |
| Chromatographic Column | Pentafluorophenyl (45 min) | Pentafluorophenyl (45 min) | Pentafluorophenyl (45 min) |
| Detection Efficiency | 30 min (HPLC-MS/MS) | 30 min (HPLC-MS/MS) | 30 min (HPLC-MS/MS) |
| Molecular Weight | 577.62 g/mol (deuterated) | 577.62 g/mol (deuterated) | ~569.58 g/mol (non-deuterated) |
| Key Applications | Quantification via isotope dilution | Structural studies | Mechanistic studies of adduct repair |
Notes:
- Chromatographic Separation : Pentafluorophenyl columns reduce separation time to 45 min for all four isomers, outperforming C18 (160 min) and phenyl columns (85–100 min) .
- Stereochemical Impact : The cis-anti isomers exhibit distinct UV and circular dichroism spectra compared to trans-anti forms, reflecting differences in electronic environments .
- Deuteration Effects : Deuterated analogs (e.g., -d8) show negligible metabolic interference, making them ideal for tracer studies in biological matrices .
Comparison with Non-Deuterated Analogs
Non-deuterated cis-anti-N2-BPDE-dG lacks isotopic labeling, limiting its use in MS quantification due to overlapping signals with endogenous adducts. Key contrasts include:
| Parameter | This compound | (+)-cis-anti-N2-BPDE-dG |
|---|---|---|
| Molecular Formula | C30H19D8N5O7 | C30H27N5O7 |
| Isotopic Purity | ≥98% (D-enrichment) | Natural abundance (~0.015% D) |
| MS Sensitivity | Enhanced (distinct m/z signals) | Reduced (background interference) |
| Stability | Higher (deuterium reduces H/D exchange) | Lower |
Applications: Deuterated forms are indispensable for accurate biomarker quantification in human biomonitoring, whereas non-deuterated analogs are used in in vitro toxicity assays .
Comparison with Other BPDE Adducts
BPDE adducts vary by binding site (e.g., N7 vs. N2 of guanine) and stereochemistry. For example:
- N7-BPDE-dG : Less stable than N2 adducts due to depurination susceptibility.
- trans-anti-N2-BPDE-dG : Exhibits distinct repair kinetics by nucleotide excision repair (NER) pathways compared to cis-anti forms .
Research Findings and Implications
- Mutagenic Potential: this compound induces G→T transversions, a hallmark of PAH-associated cancers, with a frequency 2–3× higher than trans-anti isomers in in vitro assays .
- Analytical Advancements : The use of deuterated standards has reduced quantification errors by >50% in HPLC-MS/MS workflows .
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR : Distinct chemical shifts for the benzo[a]pyrene moiety (δ 7.8–8.3 ppm) and deoxyguanosine protons (δ 6.2 ppm for H8) confirm covalent bonding.
-
2D NOESY : Nuclear Overhauser effect correlations verify the cis-anti configuration by demonstrating spatial proximity between H1 of deoxyguanosine and H10 of BPDE.
Mass Spectrometry
-
High-Resolution MS : The molecular ion peak at m/z 641.2 [M+H]+ corresponds to the theoretical mass of This compound (C₃₄H₂₅D₈N₅O₇).
-
Tandem MS/MS : Fragmentation patterns reveal characteristic losses of the sugar moiety (132 Da) and benzo[a]pyrene-derived ions.
Quality Control and Stability
Stability Assessment :
-
The adduct is stable at -80°C for >6 months but degrades rapidly at room temperature (half-life ~48 hours).
-
Storage : Lyophilized samples are stored under argon to prevent oxidation.
Analytical Criteria :
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC-UV |
| Stereochemical Purity | ≥98% (+)-cis-anti | Chiral HPLC |
| Deuterium Incorporation | ≥99% | Isotopic MS |
Challenges and Optimizations
-
Stereochemical Control : Achieving >98% enantiomeric excess requires precise control of reaction kinetics and chiral auxiliaries.
-
Byproduct Formation : Trans-adducts and hydrolyzed BPDE are minimized using anhydrous solvents and inert atmospheres.
-
Scalability : Milligram-scale synthesis is feasible, but larger quantities necessitate optimized HPLC conditions to maintain yield .
Q & A
Q. How can researchers mitigate bias when interpreting conflicting data on adduct repair kinetics?
- Methodological Answer : Implement blinded data analysis and pre-register hypotheses on platforms like Open Science Framework. Use triangulation by combining multiple detection methods (e.g., LC-MS/MS, immunohistochemistry). Apply contradiction analysis frameworks to identify dominant variables in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
